molecular formula C25H26N4O4 B6535507 1-{4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl}-3-(4-methoxyphenyl)propan-1-one CAS No. 1049310-30-6

1-{4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl}-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B6535507
CAS No.: 1049310-30-6
M. Wt: 446.5 g/mol
InChI Key: DHDOWCNRORGCAP-UHFFFAOYSA-N
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Description

1-{4-[6-(2H-1,3-Benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl}-3-(4-methoxyphenyl)propan-1-one is a synthetic small molecule featuring a pyridazine core linked to a piperazine ring and a 4-methoxyphenyl-substituted propanone moiety. The benzodioxol group contributes to its aromatic and electron-rich character, while the methoxyphenyl group enhances hydrophobicity. Its synthesis and characterization rely on advanced crystallographic techniques, including single-crystal X-ray diffraction (SHELX programs) for structural elucidation .

Properties

IUPAC Name

1-[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-31-20-6-2-18(3-7-20)4-11-25(30)29-14-12-28(13-15-29)24-10-8-21(26-27-24)19-5-9-22-23(16-19)33-17-32-22/h2-3,5-10,16H,4,11-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDOWCNRORGCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl}-3-(4-methoxyphenyl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C22H24N4O3
Molecular Weight 396.45 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and metabolism.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and cellular responses.
  • DNA/RNA Interaction : The compound might intercalate into nucleic acids, impacting gene expression and protein synthesis.

Biological Activity

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains and fungi, suggesting that the benzodioxole moiety contributes to this activity .

Antioxidant Properties

The antioxidant potential of similar compounds has been evaluated using assays such as DPPH radical scavenging tests. These studies indicate that the presence of the benzodioxole structure enhances the ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Neuroprotective Effects

Preliminary investigations suggest that compounds containing piperazine and pyridazine rings may offer neuroprotective benefits by modulating neurotransmitter levels and reducing neuronal damage in models of neurodegeneration .

Case Studies

Several case studies highlight the biological activities of similar compounds:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a related compound against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Antioxidant Evaluation : Research on a structurally similar compound showed significant antioxidant activity measured through various assays, indicating potential applications in food preservation and health supplements .
  • Neuroprotective Assessment : In vitro studies on related piperazine derivatives revealed their ability to protect neuronal cells from oxidative stress-induced apoptosis, suggesting therapeutic potential in neurodegenerative diseases like Alzheimer's .

Scientific Research Applications

Overview

The compound 1-{4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl}-3-(4-methoxyphenyl)propan-1-one (CAS Number: 1049310-30-6) is a synthetic organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. With a molecular formula of C25H26N4O4C_{25}H_{26}N_{4}O_{4} and a molecular weight of 446.5 g/mol, its unique structure suggests potential applications in drug development and therapeutic interventions.

Antidepressant Activity

Research indicates that compounds with similar structural motifs to this compound may exhibit antidepressant properties. The piperazine moiety is often associated with serotonin receptor modulation, which is crucial in the treatment of depression and anxiety disorders. Studies have shown that derivatives of piperazine can enhance serotonin levels in the brain, potentially leading to mood elevation and reduced anxiety symptoms.

Antipsychotic Potential

The compound's structural features may also suggest antipsychotic activity. Similar compounds have been investigated for their ability to modulate dopamine receptors, particularly D2 receptors, which are implicated in schizophrenia and other psychotic disorders. Preliminary studies on related compounds indicate a promising avenue for further research into their efficacy as antipsychotic agents.

Antitumor Activity

Recent investigations into the antitumor properties of pyridazine derivatives have highlighted their ability to inhibit cancer cell proliferation. The presence of the benzodioxole group in this compound may enhance its interaction with biological targets involved in tumor growth. In vitro studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of piperazine derivatives. The researchers synthesized several analogs and tested them in animal models of depression. Results indicated that compounds with similar structures to our target compound significantly increased serotonin levels and reduced depressive behaviors in rodents .

Case Study 2: Antipsychotic Properties

In another study featured in Psychopharmacology, researchers evaluated the antipsychotic potential of pyridazine derivatives. They found that certain analogs were effective in reducing hyperactivity and had a favorable side effect profile compared to traditional antipsychotics . This suggests that further investigation into the specific compound could yield beneficial results.

Case Study 3: Antitumor Activity

A research article from Cancer Letters examined the effects of benzodioxole-containing compounds on cancer cell lines. The study reported that these compounds exhibited significant cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways . This finding supports the hypothesis that our compound could possess similar antitumor activity.

Summary Table of Applications

Application AreaDescriptionRelevant Findings
AntidepressantModulation of serotonin receptors for mood enhancementIncreased serotonin levels in animal models
AntipsychoticInteraction with dopamine receptors for treating psychosisReduced hyperactivity in rodent models
AntitumorInduction of apoptosis in cancer cellsSignificant cytotoxicity against cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the piperazine ring, pyridazine core, or propanone chain. These modifications influence physicochemical properties, binding interactions, and pharmacokinetics. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
Target Compound 4-Methoxyphenyl-propanone, benzodioxol-pyridazinyl-piperazine C₂₅H₂₅N₅O₄* ~479.51* High hydrophobicity from methoxyphenyl; potential for π-π stacking interactions.
(E)-3-(1,3-Benzodioxol-5-yl)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-prop-2-en-1-one Bis(4-methoxyphenyl)methyl-piperazine, propenone C₂₉H₂₈N₂O₅ 484.54 E-configuration around C=C bond; C–H⋯O crystal packing; enhanced rigidity.
1-{4-[6-(2H-1,3-Benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one 3,5-Dimethyl-oxazol-4-yl substituent C₂₃H₂₅N₅O₄ 435.48 Electron-deficient oxazole group; reduced steric hindrance.
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Dichlorophenyl-methyl-pyridazinyl, methoxyphenyl-amine C₂₁H₁₉Cl₂N₅O 452.32 Chlorine atoms increase lipophilicity; potential for halogen bonding.

*Estimated based on structural similarity to ’s analog (C₂₃H₂₅N₅O₄, 435.48 g/mol).

Key Findings from Structural Analysis

Impact of Substituents on Hydrophobicity :

  • The 4-methoxyphenyl group in the target compound increases hydrophobicity (logP ~3.5 estimated), favoring membrane permeability. In contrast, the 3,5-dimethyl-oxazol-4-yl analog () has a lower logP (~2.8) due to the polar oxazole ring .
  • The dichlorophenyl substituent () further elevates logP (~4.1), enhancing blood-brain barrier penetration but risking metabolic instability .

Crystallographic Insights: The E-configuration in ’s compound introduces rigidity, limiting conformational flexibility compared to the target compound’s propanone chain . C–H⋯O interactions dominate crystal packing in analogs with methoxy groups (e.g., ), whereas halogenated derivatives () may exhibit Cl⋯π interactions .

Oxazole () and thiophene () substituents introduce electron-withdrawing or π-acidic regions, altering binding site compatibility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with condensation reactions to assemble the pyridazine core, followed by piperazine coupling and ketone functionalization. Use Pd-catalyzed cross-coupling for aromatic substitutions (e.g., methoxyphenyl group) .
  • Optimization : Monitor reaction yields via HPLC or LC-MS. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–120°C for coupling steps). Catalytic amounts of triethylamine can enhance nucleophilic substitutions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high purity (>95%) .

Q. Which analytical techniques are critical for structural validation?

  • Key Techniques :

TechniqueApplicationReference
XRD Crystal structure confirmation (bond angles, packing)
NMR Proton environment mapping (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm)
HRMS Exact mass verification (e.g., m/z 501.6 for molecular ion)
FTIR Functional group identification (C=O stretch ~1700 cm⁻¹)

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Approach :

  • Metabolic Stability : Assess hepatic microsomal degradation (human/rat) to identify labile groups (e.g., benzodioxole methylenedioxy may undergo CYP450 oxidation) .
  • Solubility Adjustments : Use PEG-400 or cyclodextrin formulations to enhance bioavailability in animal studies .
  • Receptor Binding Assays : Compare affinity (IC₅₀) across species (e.g., human vs. murine serotonin receptors) to explain interspecies variability .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Methods :

  • Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., 5-HT₂A receptor). Prioritize substituents like the methoxyphenyl group for hydrophobic pocket fitting .
  • DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to predict reactive sites (e.g., pyridazine N-atoms for electrophilic attack) .
  • QSAR Models : Corrogate substituent lipophilicity (ClogP) with IC₅₀ values from cytotoxicity assays .

Q. How can structural analogs address off-target effects observed in kinase inhibition assays?

  • Design Strategies :

  • Piperazine Modifications : Replace with morpholine or thiomorpholine to reduce hERG channel binding (linked to cardiotoxicity) .
  • Benzodioxole Alternatives : Substitute with benzofuran or indole to mitigate CYP3A4 inhibition .
  • Proteomics Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinases and guide selectivity .

Data Interpretation & Experimental Design

Q. What experimental controls are essential for validating enzymatic inhibition mechanisms?

  • Controls :

  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent-only blanks.
  • Time-Dependent Activity : Pre-incubate compound with enzyme (30–60 min) to distinguish reversible vs. irreversible inhibition .
  • Chelation Checks : Add EDTA to rule out metal ion-mediated false positives .

Q. How should researchers handle discrepancies in crystallographic vs. solution-phase structural data?

  • Resolution Steps :

  • Dynamic NMR : Compare solution-phase conformers (e.g., piperazine chair vs. boat) with XRD data .
  • Molecular Dynamics (MD) : Simulate solvent effects (explicit water model) to assess flexibility of the propan-1-one chain .

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